The compound was developed at the University of North Carolina at Chapel Hill, where researchers aimed to create inhibitors targeting specific methyltransferases involved in oncogenic processes. The synthesis and characterization of UNC4859 have been documented in various scientific publications, highlighting its biological activity and potential therapeutic uses.
UNC4859 is classified as an organic compound with the following characteristics:
The synthesis of UNC4859 involves several key steps that utilize established organic chemistry techniques. The primary methods reported include:
The synthetic route typically includes:
UNC4859 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the compound allows it to interact selectively with its target enzyme.
UNC4859 undergoes several chemical reactions that are crucial for its interaction with biological targets:
The reactions are typically analyzed using techniques such as:
The mechanism of action for UNC4859 primarily involves:
Research indicates that UNC4859 can significantly reduce cell viability in cancer cell lines, providing evidence for its potential use in cancer therapy.
UNC4859 has several notable applications in scientific research:
The atomic-level interaction between UNC4859 and the embryonic ectoderm development (EED) protein was resolved via X-ray crystallography at 1.74 Å resolution (PDB ID: 5TTW). The complex crystallized in the C2 space group with unit cell dimensions a = 176.486 Å, b = 56.212 Å, c = 76.687 Å, and angle β = 105.33° [3] [4]. UNC4859, a peptidomimetic ligand, occupies the aromatic cage of EED's WD40 domain—a β-propeller structure that typically recognizes methylated lysine residues. Key structural features include:
Table 1: Crystallographic Parameters of EED-UNC4859 Complex (PDB 5TTW)
Parameter | Value |
---|---|
Resolution | 1.74 Å |
Space group | C2 |
Unit cell | a=176.49 Å, b=56.21 Å, c=76.69 Å |
Binding affinity (Kd) | 0.7–1.1 µM |
Key residues | F97, Y148, W364, Y365 |
UNC4859 engages EED through a multi-faceted binding network centered on the trimethyllysine (Kme) recognition pocket. Dynamic simulations reveal critical interactions:
Notably, the I363M mutation—associated with loss-of-function in myeloid disorders—alters pocket topology but preserves UNC4859 binding through adaptive side-chain reorientation [1].
UNC4859 was engineered to mimic JARID2-K116me3, a physiological PRC2 activator. Structural overlays with endogenous ligands reveal:
Table 2: Thermodynamic and Structural Comparison of EED Ligands
Ligand | Binding Affinity (Kd) | Key Interactions | ΔG (kcal/mol) |
---|---|---|---|
UNC4859 | 0.7–1.1 µM | F97, W364, Y365, D124, R235 | -8.2 |
H3K27me3 | 2.5–4.0 µM | F97, Y148, W364 | -6.9 |
JARID2-K116me3 | ~1.5 µM | F97, Y148, W364, Y365 | -7.5 |
Figure: Structural overlay of UNC4859 (cyan) with H3K27me3 (magenta) in the EED binding pocket. Key residues F97, W364, and Y365 form a cage around the ligands.
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